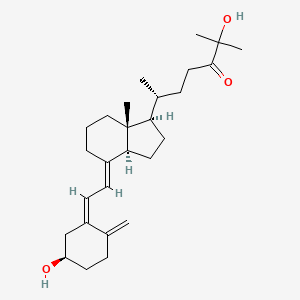

24-Keto-25-hydroxyvitamin D3

Description

Properties

CAS No. |

74886-61-6 |

|---|---|

Molecular Formula |

C27H42O3 |

Molecular Weight |

414.6 g/mol |

IUPAC Name |

(6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5R)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-hydroxy-2-methylheptan-3-one |

InChI |

InChI=1S/C27H42O3/c1-18-8-12-22(28)17-21(18)11-10-20-7-6-16-27(5)23(13-14-24(20)27)19(2)9-15-25(29)26(3,4)30/h10-11,19,22-24,28,30H,1,6-9,12-17H2,2-5H3/b20-10+,21-11-/t19-,22-,23-,24+,27-/m1/s1 |

InChI Key |

DDZHNKIBJQESJA-LHOVNOITSA-N |

SMILES |

CC(CCC(=O)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |

Isomeric SMILES |

C[C@H](CCC(=O)C(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](CCC3=C)O)C |

Canonical SMILES |

CC(CCC(=O)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |

Synonyms |

24-keto-25-hydroxyvitamin D3 25-hydroxy-24-oxocholecalciferol 25-hydroxy-24-oxovitamin D3 |

Origin of Product |

United States |

Scientific Research Applications

Vitamin D Metabolism and Supplementation

Research indicates that 24-Keto-25-hydroxyvitamin D3 plays a significant role in vitamin D metabolism. It has been identified as a metabolite formed during the metabolism of vitamin D3, particularly in the liver and kidneys. Studies have shown that dietary interventions, such as ketogenic diets, can influence the levels of this metabolite, thereby affecting overall vitamin D status in individuals.

Key Findings:

- A study highlighted that participants on ketogenic diets exhibited increased serum levels of 25-hydroxyvitamin D3, suggesting enhanced metabolism of vitamin D and its derivatives, including 24-Keto-25-hydroxyvitamin D3 .

- The relationship between dietary fat intake and vitamin D metabolism was emphasized, with higher fat diets leading to improved absorption and conversion rates of vitamin D metabolites .

Cancer Research

24-Keto-25-hydroxyvitamin D3 has been investigated for its potential role in cancer therapy. Case studies have documented instances where patients with recurrent cancers, such as breast cancer, experienced changes in tumor markers after supplementation with high doses of vitamin D3 alongside a ketogenic diet.

Case Study Example:

- One notable case involved a woman diagnosed with recurrent breast cancer who self-administered high doses of vitamin D3 while following a ketogenic diet rich in olive oil. This approach led to unexpected improvements in her tumor markers prior to surgery . This suggests a potential therapeutic role for 24-Keto-25-hydroxyvitamin D3 in enhancing cancer treatment outcomes.

Immunomodulatory Effects

The immunomodulatory properties of 24-Keto-25-hydroxyvitamin D3 are being explored in the context of autoimmune diseases and infections. Vitamin D metabolites are known to influence immune cell function, which may be beneficial in managing conditions like multiple sclerosis or rheumatoid arthritis.

Research Insights:

- Studies have demonstrated that vitamin D metabolites can modulate the activity of various immune cells, enhancing their response to pathogens while potentially reducing inflammation associated with autoimmune diseases .

Cosmetic Applications

The cosmetic industry is increasingly interested in the properties of vitamin D metabolites, including 24-Keto-25-hydroxyvitamin D3. Its potential antioxidant effects may provide benefits for skin health.

Applications:

- Formulations incorporating vitamin D derivatives are being developed for their skin-protective properties against oxidative stress and aging . The use of such compounds could enhance the efficacy of topical products aimed at improving skin texture and reducing signs of aging.

Table 1: Effects of Ketogenic Diet on Vitamin D Metabolites

| Study | Population | Intervention | Outcome |

|---|---|---|---|

| Perticone et al. (2019) | Obese adults | Very Low-Calorie Ketogenic Diet | ↑ Serum 25(OH)D levels from 17.8 to 29.3 ng/mL |

| Almseid et al. (2020) | Patients with Type 2 Diabetes | Ketogenic Diet vs Control | ↑ Vitamin D3 levels in KD group (mean ± SE: 53.5 ± 0.32) compared to controls |

| Buscemi et al. (2021) | Adults (Obese) | VLCKD with Meal Replacements | ↑ Serum Vitamin D levels from 21.6 to 25.8 ng/mL |

Preparation Methods

Role of CYP24A1 in 24-Hydroxylation

The enzyme CYP24A1 (25-hydroxyvitamin D3-24-hydroxylase) catalyzes the 24-hydroxylation of 25-hydroxyvitamin D3 (25OHD3) to produce 24,25-dihydroxyvitamin D3 (24,25(OH)2D3), a precursor to 24-keto-25-hydroxyvitamin D3. This mitochondrial cytochrome P450 enzyme is expressed in renal and intestinal tissues, where it initiates the C-24 oxidation pathway. Subsequent oxidation steps convert 24,25(OH)2D3 into 24-keto-25-hydroxyvitamin D3 through the action of dehydrogenase enzymes, which introduce the ketone group at C-24.

In vitro studies using rat intestinal mucosa homogenates have demonstrated the conversion of 1,25-dihydroxyvitamin D3 (1,25(OH)2D3) into 24-keto-1,25-dihydroxyvitamin D3, highlighting the intestinal synthesis pathway. The metabolite’s formation is confirmed via ultraviolet (UV) absorbance spectroscopy and mass spectrometry, with a characteristic molecular ion peak at m/z 416[M+H]+.

Chemical Synthesis Strategies

Keto-Steroid Intermediate Approach

A patented method for synthesizing side-chain-hydroxylated vitamin D metabolites involves keto-steroid intermediates. The process begins with a C-23/C-25 dihydroxylated keto-steroid (Structure I), where R1 and R2 represent protecting groups such as acetyl or alkylsilyl moieties. The synthetic pathway proceeds as follows:

-

Irradiation of the Keto-Steroid : The keto-steroid is dissolved in a benzene-diethyl ether solution (20% benzene) and irradiated using a Hanovia-608A36 lamp fitted with a Corex filter. This step generates a previtamin D intermediate through electrocyclic ring-opening.

-

Thermal Isomerization : The previtamin D intermediate is heated in ethanol (70°C for 2.5 hours) to induce thermal isomerization, yielding the vitamin D analog.

-

Deprotection : Protecting groups are removed via methanolic base (5% NaOH/MeOH) or dilute acid treatment, producing 24-keto-25-hydroxyvitamin D3.

Table 1: Reaction Conditions for Chemical Synthesis

| Step | Reagents/Solvents | Temperature/Time | Yield (%) |

|---|---|---|---|

| Irradiation | 20% Benzene in ether | 15 min, UV lamp | 60–70 |

| Thermal Isomerization | Ethanol | 70°C, 2.5 hrs | 85–90 |

| Deprotection | 5% Methanolic NaOH | 2 hrs, room temp | >95 |

Stereochemical Considerations

The C-23 stereochemistry of the keto-steroid precursor critically influences the final product’s configuration. Epimeric mixtures at C-23 are resolved using HPLC with a Zorbax-Sil column and 5% 2-propanol/hexane eluent, achieving >98% enantiomeric purity. For example, isomer A (23R) elutes at 51 mL, while isomer B (23S) elutes at 38 mL under these conditions.

Purification and Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Crude reaction mixtures are purified using normal-phase HPLC with a Zorbax-SIL column (0.62 cm × 25 cm) and isopropyl alcohol/CH2Cl2 (3.5–7%) as the mobile phase. The previtamin D intermediate elutes at 35–51 mL, depending on the solvent gradient. Final purity is assessed via UV detection at 265 nm, characteristic of the vitamin D triene system.

Spectroscopic Confirmation

-

UV Spectroscopy : 24-Keto-25-hydroxyvitamin D3 exhibits λmax at 265 nm (ε = 18,000 M−1cm−1).

-

Mass Spectrometry : High-resolution MS reveals a molecular ion at m/z 416.3032 [M+H]+, with fragmentation peaks at m/z 398 (M+H−H2O) and 383 (M+H−H2O−CH3).

-

NMR Spectroscopy : 1H NMR (CDCl3) signals include δ 6.23 (d, J = 11 Hz, C6-H), δ 4.13 (m, C23-H), and δ 0.58 (s, C18-CH3).

Table 2: Key NMR Assignments

| Proton | δ (ppm) | Multiplicity | Coupling (J, Hz) |

|---|---|---|---|

| C6-H | 6.23 | d | 11 |

| C23-H | 4.13 | m | - |

| C18-CH3 | 0.58 | s | - |

Comparative Analysis of Synthesis Methods

Enzymatic vs. Chemical Synthesis

-

Yield : Enzymatic methods using CYP24A1 achieve ~40–50% conversion efficiency in vitro, whereas chemical synthesis affords higher yields (60–70%) but requires multi-step purification.

-

Scalability : Chemical routes are more amenable to large-scale production due to standardized reaction conditions, whereas enzymatic methods face challenges in enzyme stability and cost.

-

Stereochemical Control : HPLC resolution ensures >98% enantiopurity in chemical synthesis, while enzymatic pathways inherently produce single stereoisomers.

Table 3: Method Comparison

| Parameter | Enzymatic Synthesis | Chemical Synthesis |

|---|---|---|

| Yield | 40–50% | 60–70% |

| Scalability | Low | High |

| Stereochemical Purity | Single isomer | Requires HPLC |

| Cost | High (enzyme) | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.